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Compound of Interest

Compound Name: Boc-4-nitro-D-phenylalanine

Cat. No.: B558660

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-a-
(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical
building block in peptide synthesis and drug discovery. The inclusion of a nitro group on the
phenyl ring offers unique opportunities for chemical modification and introduces distinct
spectroscopic signatures. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Physicochemical Properties

Property Value

Molecular Formula C14H18N206

Molecular Weight 310.30 g/mol [1][2]
Exact Mass 310.11648630 Da[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-4-nitro-D-
phenylalanine. Note that the spectroscopic data for the D- and L-enantiomers are identical in
achiral media, with the exception of optical rotation.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b558660?utm_src=pdf-interest
https://www.benchchem.com/product/b558660?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-L-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-D-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-L-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-D-phenylalanine
https://www.benchchem.com/product/b558660?utm_src=pdf-body
https://www.benchchem.com/product/b558660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

'H NMR Spectroscopy

Solvent: CDCl3

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.15 d 2H Ar-H (ortho to NOz2)
~7.40 d 2H Ar-H (meta to NO2)
~5.10 d 1H NH
~4.60 m 1H a-CH
~3.20 m 2H B-CH:z
1.45 S 9H C(CHs)s (Boc)

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary
depending on the solvent and concentration. The values presented are estimations based on
related compounds.

3C NMR Spectroscopy

Solvent: CDCIz
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Chemical Shift (8) ppm Assighment
~175 C=0 (acid)
~155 C=0 (Boc)
~147 Ar-C (C-NOz)
~145 Ar-C (quaternary)
~130 Ar-CH

~123 Ar-CH

~80 C(CHs)s (Boc)
~54 o-CH

~38 B-CH2

~28 C(CHs3)s (Boc)

Note: The chemical shifts are estimations based on data from similar compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (urethane)

3100-3000 Medium Ar-H stretch

2980-2930 Medium C-H stretch (aliphatic)

1710 Strong C=0 stretch (carboxylic acid &
urethane)

~1520 Strong N-O stretch (asymmetric, NO2)

~1345 Strong N-O stretch (symmetric, NO2)

1300-1150 Strong C-O stretch (Boc)
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Note: IR data is based on the availability of spectra for the L-isomer from Bio-Rad Laboratories.

[1]

Mass Spectrometry

m/z lon

311.1238 [M+H]*

333.1057 [M+Na]*

255.0975 [M+H - CaHs]* or [M+H - 56]*
211.0713 [M+H - Boc]*

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of Boc-4-nitro-D-phenylalanine.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls,

DMSO-de) in a clean, dry vial.

¢ Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

e Instrument: A 400 MHz or higher field NMR spectrometer.

e 1H NMR:

o Number of scans: 16

o Relaxation delay: 1 s
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e 13C NMR:
o Number of scans: 1024
o Relaxation delay: 2 s

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired data. Calibrate the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of Boc-4-nitro-D-phenylalanine in a volatile solvent (e.g.,
methylene chloride).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Instrumentation and Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Procedure:
o Obtain a background spectrum of the clean salt plate.
o Place the salt plate with the sample film in the spectrometer's sample holder.

o Acquire the IR spectrum of the sample.

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of Boc-4-nitro-D-phenylalanine in a suitable solvent (e.qg.,
methanol or acetonitrile).
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 Dilute the stock solution to an appropriate concentration for analysis (typically in the low
pg/mL to ng/mL range).

Instrumentation and Data Acquisition (Electrospray lonization - ESI):

e Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
« lonization Mode: Positive ion mode.

e Analysis:

o Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the
intact molecule (e.g., [M+H]*, [M+Na]*).

o Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation
data for structural elucidation.

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of Boc-4-nitro-D-phenylalanine.
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Data Analysis
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Caption: Workflow for the spectroscopic characterization of Boc-4-nitro-D-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b558660#spectroscopic-data-nmr-ir-mass-spec-of-
boc-4-nitro-d-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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